N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
説明
N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, also known as CFI-400945, is a small molecule inhibitor that has been developed as a potential anticancer agent. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of a protein called checkpoint kinase 1 (CHK1), which is involved in the DNA damage response pathway. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, leading to cell death. In addition, this compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. However, it can cause some side effects such as nausea, vomiting, and diarrhea in some patients. In addition, this compound can also cause bone marrow suppression, which can lead to an increased risk of infections and bleeding.
実験室実験の利点と制限
N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for CHK1 inhibition. However, its low solubility and poor pharmacokinetic properties can make it challenging to use in in vivo studies. In addition, the cost of synthesizing this compound can be high, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the development of N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide. One potential application is in combination therapy with other anticancer agents, which may enhance its efficacy and reduce the risk of drug resistance. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound in clinical trials. Finally, the development of more potent and selective CHK1 inhibitors may lead to the discovery of new anticancer agents with improved therapeutic profiles.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potential as an anticancer agent. Its ability to inhibit CHK1 and enhance the efficacy of chemotherapy drugs makes it an attractive candidate for further development. However, further studies are needed to fully understand its mechanism of action, optimize its dosing and treatment schedule, and explore its potential in combination therapy with other anticancer agents.
科学的研究の応用
N-(1-acetylindolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to enhance the efficacy of chemotherapy drugs such as paclitaxel and gemcitabine.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-12(23)22-9-8-13-6-7-15(11-17(13)22)21-19(24)16-10-14-4-2-3-5-18(14)26-20(16)25/h2-7,10-11H,8-9H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCGZWOKUURKQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。